Hydrogen sulfate

説明

Historical Trajectories and Foundational Studies of the Hydrogen Sulfate (B86663) Anion

The study of hydrogen sulfate is intrinsically linked to the history of sulfuric acid, one of the most important commodity chemicals. Early investigations focused on the properties of sulfuric acid and its salts. A significant milestone was the development of the Mannheim process for the production of hydrochloric acid and sodium sulfate, where sodium bisulfate is formed as an intermediate. maximizemarketresearch.com This process provided a ready source of this compound salts, facilitating further study.

Foundational research in the 20th century elucidated the acid-base chemistry of the this compound anion. It was established that sulfuric acid is a diprotic acid, dissociating in two steps. The first dissociation, yielding the this compound anion, is essentially complete in dilute aqueous solutions. The second dissociation, where the this compound anion acts as a weak acid to form the sulfate ion (SO₄²⁻), is governed by an equilibrium. murdoch.edu.autestbook.com

Early volumetric and spectroscopic studies, including Raman spectroscopy, were crucial in determining the speciation of sulfate and this compound in aqueous solutions under various conditions of concentration and temperature. murdoch.edu.auacs.org These studies provided the thermodynamic data, such as the dissociation constant of the bisulfate ion, that are fundamental to our current understanding of its behavior in solution. acs.orgresearchgate.net

Contemporary Significance and Emerging Research Domains in this compound Chemistry

In recent years, the this compound anion has gained prominence in several cutting-edge areas of chemical research. Its unique properties are being harnessed for a variety of applications, reflecting a shift from fundamental characterization to innovative utilization.

Catalysis: this compound and its salts, such as potassium this compound (KHSO₄) and sodium this compound (NaHSO₄·H₂O), have emerged as efficient, inexpensive, and environmentally friendly solid acid catalysts for a wide range of organic transformations. eurjchem.comsemanticscholar.org These catalysts are noted for their high reactivity, selectivity, and ease of handling. eurjchem.com Research is ongoing to expand their application in green chemistry protocols, including multicomponent reactions and the synthesis of complex organic molecules. semanticscholar.org For example, cobalt this compound has been synthesized and used as a reusable heterogeneous catalyst. researchgate.net

Ionic Liquids: The this compound anion is a key component in a class of ionic liquids (ILs). These "Brønsted acidic" ionic liquids exhibit strong acidity and are being explored as catalysts and solvents for reactions such as Friedel-Crafts alkylation. rsc.orgacs.org Research in this area focuses on tuning the properties of these ILs by modifying the cation structure and understanding the role of hydrogen bonding networks in their physical properties, such as viscosity. acs.orgrsc.org Amphiphilic this compound ionic liquids have also been synthesized and shown to act as surfactants with catalytic functions. rsc.org

Atmospheric and Environmental Chemistry: The this compound anion is a critical species in atmospheric aerosols, influencing their formation and properties. oulu.fihelsinki.fi Studies are investigating the role of this compound in the nucleation of atmospheric particles, often in conjunction with water, ammonia (B1221849), and organic acids. helsinki.fiiccas.ac.cn Understanding these processes is vital for modeling air quality and climate. Furthermore, the speciation of sulfate and this compound is important in understanding and mitigating the environmental impact of acid mine drainage. nih.gov

Materials Science: this compound-based ionic liquids are being investigated for their ability to process and modify biopolymers like cellulose (B213188) and lignin. researchgate.netfrontiersin.org Research has shown that the this compound anion can diffuse into the intermolecular space of cellulose, causing it to swell. researchgate.net This has potential applications in the production of biofuels and bio-based materials. For instance, lignin-based spherical particles with antibacterial properties have been fabricated using a this compound ionic liquid. frontiersin.org

Definition, Nomenclature, and Fundamental Speciation of the this compound Anion in Diverse Chemical Environments

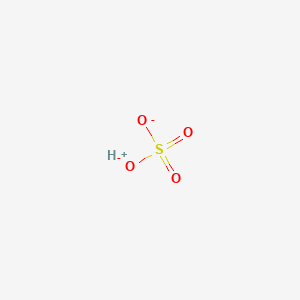

Definition and Nomenclature: The this compound anion, HSO₄⁻, is the conjugate base of sulfuric acid (H₂SO₄). testbook.comvaia.com It is also commonly known as the bisulfate ion. brainly.combrainly.com The IUPAC systematic additive name is hydroxidotrioxidosulfate(1-). testbook.com The anion consists of a central sulfur atom tetrahedrally bonded to four oxygen atoms, with one of the oxygen atoms bonded to a hydrogen atom. byjus.com This structure gives the ion a net charge of -1.

Fundamental Speciation: The chemical species present in a system containing this compound are highly dependent on the chemical environment, particularly the solvent and the pH.

Aqueous Environments: In water, the speciation is primarily governed by the acid dissociation equilibrium: HSO₄⁻(aq) + H₂O(l) ⇌ H₃O⁺(aq) + SO₄²⁻(aq) byjus.comgeeksforgeeks.org

At low concentrations, sulfuric acid acts as a strong electrolyte, dissociating almost completely to form H⁺ and HSO₄⁻. In more dilute solutions, the equilibrium shifts, and a significant portion of the this compound further dissociates to the sulfate ion (SO₄²⁻), making the solution a 1:2 electrolyte. murdoch.edu.auoulu.fi The degree of dissociation of the this compound ion increases with decreasing temperature. acs.orgresearchgate.net

Non-Aqueous and Low-Water Environments: In non-aqueous solvents or in highly concentrated aqueous solutions, the speciation is more complex. This compound anions can form hydrogen-bonded aggregates, such as dimers and larger clusters. acs.org This anion-anion interaction is a key factor influencing the physical properties of this compound-based ionic liquids, such as their high viscosity. acs.org

Atmospheric Aerosols: In atmospheric aerosols, the speciation of this compound is influenced by the presence of other species like water, ammonia, and organic acids. Quantum chemical studies have shown that water facilitates proton transfer from the this compound ion, and in the presence of a base like ammonia, the sulfate ion can be formed even at low hydration levels. helsinki.fi

The table below summarizes the key properties of the this compound anion.

| Property | Value |

| Chemical Formula | HSO₄⁻ |

| Molar Mass | 97.07 g/mol vedantu.comgeeksforgeeks.org |

| Common Names | This compound, Bisulfate vedantu.combrainly.com |

| Appearance (of its salts) | White powder byjus.comgeeksforgeeks.org |

| Acidity | Weak acid vedantu.combyjus.com |

| Conjugate Acid | Sulfuric acid (H₂SO₄) testbook.comvaia.com |

| Conjugate Base | Sulfate ion (SO₄²⁻) vaia.com |

Structure

3D Structure

特性

IUPAC Name |

hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S/c1-5(2,3)4/h(H2,1,2,3,4)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAOWNCQODCNURD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HO4S- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20897131 | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

97.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14996-02-2, 12143-45-2 | |

| Record name | Hydrogen sulfate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14996-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfate(1-), tetraoxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012143452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfate, hydrogen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014996022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bisulfate anion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20897131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Methodologies for Hydrogen Sulfate Synthesis and Preparation

Directed Synthesis of Inorganic Hydrogen Sulfate (B86663) Salts

The directed synthesis of inorganic hydrogen sulfate salts involves precise control over reaction conditions to yield specific alkali metal and ammonium (B1175870) salts. These methods are often designed for high purity and specific crystalline forms.

Synthesis of Alkali Metal and Ammonium Hydrogen Sulfates

The production of alkali metal and ammonium hydrogen sulfates can be achieved through several routes, including the reaction of an alkali metal chloride with sulfuric acid. google.com A notable method for producing alkali metal and ammonium peroxodisulfates involves the anodic oxidation of an aqueous solution containing the corresponding sulfate or this compound. google.com This electrochemical process avoids many of the byproducts associated with purely chemical methods.

Another approach is the co-precipitation method, which has been used to synthesize layered double hydroxides (LDHs) intercalated with sulfate and alkali metal or ammonium ions. scielo.brscielo.br In this method, solutions of metal sulfates are combined and precipitated under controlled pH. scielo.br For instance, to synthesize a Cu:Al LDH with sodium and sulfate, copper sulfate, aluminum sulfate, and sodium sulfate are dissolved and then titrated with a sodium hydroxide (B78521) solution. scielo.br

| Starting Material(s) | Reagent(s) | Product | Key Process | Reference(s) |

| Alkali Metal Chloride | Sulfuric Acid | Alkali Metal this compound | Direct Reaction | google.com |

| Ammonium Sulfate Solution | - | Ammonium Peroxodisulfate | Anodic Oxidation | google.com |

| Copper Sulfate, Aluminum Sulfate, Sodium Sulfate | Sodium Hydroxide | Cu:Al Layered Double Hydroxide with Sulfate | Co-precipitation | scielo.br |

Exploration of Regeneration Pathways for this compound Compounds

Regeneration of this compound compounds is crucial for their sustainable use, particularly in catalytic applications. One method involves the extraction of sulfuric acid from an aqueous solution of alkali metal this compound using a hydrophilic solvent. google.com This process effectively removes hydrogen ions, causing the alkali metal this compound to convert to alkali metal sulfate, which can then be crystallized and recovered. google.com The sulfuric acid can then be concentrated and reused. google.com

Thermal regeneration is another significant pathway, especially for materials used in gas treatment. For instance, granular activated carbon saturated with hydrogen sulfide (B99878), which forms sulfuric acid on the surface, can be regenerated at high temperatures. mdpi.com Heating the spent carbon to around 500 °C can effectively remove the sulfur-containing compounds. mdpi.com The reversible thermal decomposition of ammonium this compound is also being explored for high-temperature thermal energy storage. researchgate.net

Synthesis of Organic this compound Derivatives

Organic hydrogen sulfates are important intermediates in organic synthesis and have applications as surfactants and catalysts. Their synthesis often involves the esterification of alcohols or the sulfonation of aromatic compounds.

Esterification Reactions Leading to Alkyl Hydrogen Sulfates (e.g., Methyl this compound)

Alkyl hydrogen sulfates, such as methyl this compound, are commonly synthesized via the esterification of an alcohol with sulfuric acid. google.comenovatia.com The Fischer esterification is a classic example where a carboxylic acid is heated with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid. libretexts.orgmasterorganicchemistry.com In the case of methyl this compound, methanol (B129727) reacts with sulfuric acid. google.comenovatia.com This reaction is reversible, and to drive it towards the formation of the ester, an excess of the alcohol is often used. masterorganicchemistry.com

The reaction between methanol and sulfuric acid can proceed to form monomethyl sulfate, which can then undergo a further reversible esterification to produce dimethyl sulfate. enovatia.com The process can be described by the following reaction sequence:

Sulfuric acid + Methanol → Methyl this compound (Monomethyl sulfate) google.com

Methyl this compound + Methanol ⇌ Dimethyl sulfate + Water enovatia.com

Another method for preparing methyl this compound involves the slow addition of chlorosulfonic acid to methanol under cooling. chembk.com

| Alcohol | Sulfonating Agent | Product | Common Name | Reference(s) |

| Methanol | Sulfuric Acid | Methyl this compound | Monomethyl sulfate | google.comenovatia.com |

| Methanol | Chlorosulfonic Acid | Methyl this compound | Monomethyl sulfate | chembk.com |

| Ethanol (B145695) | Ethanoyl Chloride | Ethyl Ethanoate | - | libretexts.org |

Synthetic Routes for Substituted Arylsulfonyl Ethanol Hydrogen Sulfates

The synthesis of more complex organic hydrogen sulfates, such as substituted arylsulfonyl ethanol hydrogen sulfates, involves multi-step synthetic pathways. While direct literature on "substituted arylsulfonyl ethanol hydrogen sulfates" is sparse, the synthesis can be inferred from established methods for creating related structures. The synthesis would likely begin with a substituted aryl compound, which is then sulfonylated.

For instance, the preparation of substituted phthalonitriles, which can serve as precursors, often involves the transformation of phthalic acid derivatives or the Rosenmund-von Braun reaction. umich.edu Alkyl- and arylsulfonyl substituted phthalocyanines are prepared by the macrocyclization of the corresponding nitriles. umich.edu These nitriles are themselves obtained by the oxidation of arylthiophthalonitriles, which are formed from the reaction of a nitro- or chloro-phthalonitrile with a thiol. umich.edu A general approach to creating an arylsulfonyl compound could involve the palladium-catalyzed cross-coupling of arylsulfonyl hydrazides with terminal alkynes. acs.org

A plausible, though not explicitly documented, route to a substituted arylsulfonyl ethanol this compound could involve:

Synthesis of a substituted arylsulfonyl chloride.

Reaction of the arylsulfonyl chloride with ethanol to form an ethyl arylsulfonate ester.

Subsequent sulfation of the ethanol moiety, though this last step is speculative and would require specific reaction conditions to control the site of sulfation.

Preparation and Stabilization of this compound-Based Catalytic Materials

This compound and its derivatives are often used as or incorporated into catalytic materials due to their acidic properties. The preparation and stabilization of these materials are key to their performance and longevity.

A notable example is the stabilization of sodium this compound on nanosilica to create an efficient catalyst for the synthesis of coumarin (B35378) derivatives. azaruniv.ac.ir This catalyst is prepared by mixing a solution of sodium this compound monohydrate with nanosilica and then drying the mixture at 120 °C. azaruniv.ac.ir The resulting material has a high surface area, which enhances its catalytic activity. azaruniv.ac.ir The optimal ratio for this catalyst was found to be 0.2 g of sodium this compound to 0.1 g of nanosilica. azaruniv.ac.ir

Transition metal sulfides are also being extensively researched as catalysts, particularly for the hydrogen evolution reaction. mdpi.com The synthesis of these materials can be achieved through methods like hydrothermal synthesis, where reactions are carried out in high-temperature, high-pressure aqueous environments. mdpi.com The performance of these catalysts can be enhanced by doping with other metals or by supporting them on materials like carbon nanotubes. mdpi.commdpi.com For instance, iron(II) sulfide (FeS) catalysts have been doped with molybdenum or tungsten to improve their catalytic activity in the decomposition of hydrogen sulfide. mdpi.com

| Catalyst Base | Stabilizer/Support | Application | Preparation Method | Reference(s) |

| Sodium this compound | Nanosilica | Coumarin Synthesis | Mixing and Drying | azaruniv.ac.ir |

| Iron(II) Sulfide | Molybdenum/Tungsten | Hydrogen Sulfide Decomposition | Doping | mdpi.com |

| Molybdenum Sulfide | Carbon Nanotubes | Hydrogen Evolution Reaction | Controlled Synthesis | mdpi.com |

| Heteropoly Compounds | Transition Metal Ions (Co, Mn, Ni, Zn) | Hydrogen Sulfide Removal | Alkaline Degradation | aaqr.org |

Advanced Spectroscopic Characterization and Analytical Techniques for Hydrogen Sulfate

Vibrational Spectroscopic Approaches for Structural and Dissociation Studies

Vibrational spectroscopy provides a powerful lens through which the molecular vibrations of hydrogen sulfate (B86663) and its interactions can be observed. Techniques such as Raman and infrared spectroscopy are invaluable for studying the ion's dissociation and speciation in different environments.

Raman spectroscopy is a principal technique for examining the dissociation equilibrium of hydrogen sulfate (HSO₄⁻ ⇄ H⁺ + SO₄²⁻) in aqueous solutions. acs.org By analyzing the characteristic Raman bands of HSO₄⁻ and sulfate (SO₄²⁻), researchers can determine their relative concentrations and thus the degree of dissociation. acs.orgharvard.edu The symmetric stretching mode of the SO₄²⁻ ion appears as a strong, sharp peak around 980 cm⁻¹, while the HSO₄⁻ ion exhibits characteristic bands at different wavenumbers, notably around 1050 cm⁻¹. acs.orgharvard.edu

Quantitative Raman studies have been conducted over wide temperature ranges (0 to 330°C) to determine the dissociation quotient for the second dissociation step of sulfuric acid. researchgate.net These studies reveal that at lower temperatures, sulfate is the dominant species, whereas this compound becomes the major species at temperatures above 250°C. researchgate.net In concentrated solutions and melts, the Raman spectra can indicate the formation of hydrogen-bonded dimers or higher associates of HSO₄⁻ through phenomena like the noncoincidence of isotropic and anisotropic frequencies. researchgate.net The quality of Raman data is crucial, and modern high-sensitivity spectra have allowed for detailed analysis of ionic association and structural changes at varying concentrations. rsc.org

Table 1: Characteristic Raman Bands for HSO₄⁻ and Related Species

| Species | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| HSO₄⁻ | S-OH stretch | ~885-900 | harvard.edu |

| SO₄²⁻ | ν₁ (symmetric stretch) | ~980 | acs.orgharvard.edu |

| HSO₄⁻ | ν (S-O) stretch | ~1030-1050 | acs.orgharvard.edu |

| HSO₄⁻ | Asymmetric SO₃ stretch | ~1192 | harvard.edu |

This table is interactive. Click on the headers to sort the data.

Infrared (IR) spectroscopy complements Raman studies by providing information on the vibrational modes of this compound that are IR-active. epa.gov This technique is particularly useful for investigating the optical properties and the effect of concentration on the this compound ion. harvard.edu The Beer-Lambert Law forms the basis for quantitative analysis, stating that absorbance is directly proportional to concentration, which results in more intense absorption bands at higher concentrations. kindle-tech.comlibretexts.org

Studies on hydrated bisulfate anion clusters (HSO₄⁻(H₂O)n) using gas-phase infrared photodissociation spectroscopy have revealed detailed structural information. epa.govacs.org For instance, the SOH bending mode shifts to higher frequencies (from 1193 cm⁻¹ for n=1 to 1381 cm⁻¹ for n=12), and its IR intensity dramatically decreases as the number of water molecules increases. epa.govacs.org This suggests a greater incorporation of the this compound's acidic proton into the hydrogen-bonding network, which is a preliminary step toward acid dissociation. epa.govacs.org In concentrated sulfuric acid solutions, IR spectroscopy has been used to identify bands attributable to both HSO₄⁻ and undissociated H₂SO₄ molecules. researchgate.net The concentration can also influence band shape and position due to intermolecular interactions like hydrogen bonding. kindle-tech.com

Table 2: Key Infrared Absorption Bands for Hydrated this compound Clusters

| Cluster Size (n) | SOH Bending Mode (cm⁻¹) | Implication | Reference |

|---|---|---|---|

| 1 | 1193 | Initial hydration | epa.govacs.org |

| 12 | 1381 | Increased incorporation of H⁺ into the hydrogen-bonding network | epa.govacs.org |

This table is interactive. Click on the headers to sort the data.

Sum Frequency Generation (SFG) spectroscopy is a surface-specific nonlinear optical technique ideal for probing the structure and orientation of molecules at interfaces, such as the air-liquid interface of aqueous sulfuric acid solutions. researchgate.netresearchgate.netmdpi.com This method provides unique insights into the behavior of this compound at these boundaries, which is crucial for understanding atmospheric chemistry and other surface-related phenomena. osu.edunih.gov

SFG studies have shown that sulfuric acid significantly affects the orientation of water molecules at the interface. acs.org Even at low mole fractions, water becomes more oriented compared to a pure water surface. acs.org Investigations in the S-O stretching region (1000-1300 cm⁻¹) reveal information about the first acid dissociation at the interface. researchgate.netnih.gov The technique can distinguish between different ionic species and their arrangements. For instance, in acidic solutions, the accumulation of positive charge at the interface creates a diffuse layer of reoriented water molecules. mdpi.com Time-resolved SFG experiments further allow for the study of dynamics, such as vibrational relaxation and chemical reactions, on femtosecond timescales at these interfaces. nih.govacs.org

Infrared Spectroscopy for Analyzing HSO₄⁻ Optical Properties and Concentration Dependence

X-ray Spectroscopic Methods for this compound Electronic Structure Determination

X-ray spectroscopy offers a powerful means to probe the core-level and valence electronic structure of atoms and molecules, providing element-specific information about the local chemical environment. princeton.eduyoutube.com Techniques like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are instrumental in determining the electronic structure of this compound.

X-ray Absorption Near Edge Structure (XANES) spectroscopy, a region of the XAS spectrum, can be used to study the electronic transitions from core orbitals to unoccupied molecular orbitals. princeton.edu This provides information on the coordination environment, electronic state, and symmetry of the sulfate and this compound ions. princeton.edu Soft X-ray emission spectroscopy (XES) of the sulfur L-edge is another powerful tool for detecting and differentiating sulfate compounds. osti.govacs.org While the spectra of sulfates are distinct from other sulfur compounds, subtle differences in the position and width of emission bands also allow for the differentiation between various sulfate compounds based on the cation present. osti.govacs.org

Valence-band XPS studies have shown that while sulfate and bisulfate ions are difficult to distinguish based on their core-level spectra, their valence band regions show significant differences. researchgate.net Specifically, the separation between two prominent peaks in the valence band is larger for sulfate (~4 eV) compared to bisulfate (~3 eV), providing a method to differentiate between the two species in a variety of compounds. researchgate.net

Spectrophotometric and Kinetic Techniques for this compound Complexation Studies

Spectrophotometric and kinetic methods are widely used to study the formation and stability of metal-hydrogen sulfate complexes in solution. These techniques monitor changes in the absorption of light as a function of reactant concentrations to determine equilibrium constants and reaction rates.

For example, the complex formation between palladium(II) and this compound has been investigated using stopped-flow spectrophotometry. researchgate.net Such studies can determine the stability constants for complexes like [Pd(H₂O)₃HSO₄]⁺ and the kinetics of the reversible complex formation reaction. researchgate.net The observed pseudo-first-order rate constant is typically dependent on the total sulfate concentration. researchgate.net Similarly, spectrophotometric methods have been used to evaluate the kinetics of complex formation in other systems, often revealing successive reactions that produce multiple species influenced by the concentration ratios of the reactants. scirp.org Kinetic spectrophotometric methods can also be designed for quantitative analysis, for instance, by measuring the catalytic effect of a substance on a color-forming reaction involving sulfate or related species. brieflands.com

Table 3: Kinetic and Stability Data for Palladium(II)-Hydrogen Sulfate Complexation

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Stability Constant for [Pd(H₂O)₃HSO₄]⁺ | 0.7 ± 0.2 M⁻¹ | Spectrophotometry | researchgate.net |

| Stability Constant for [Pd(H₂O)₃SO₄] | 19 ± 6 M⁻¹ | Spectrophotometry | researchgate.net |

| Protolysis Constant for coordinated HSO₄⁻ | 2.5 ± 1.0 M | Spectrophotometry | researchgate.net |

| Stability Constant for [Pd(H₂O)₃HSO₄]⁺ (from kinetics) | 0.6 ± 0.2 M⁻¹ | Stopped-flow Spectrophotometry | researchgate.net |

This table is interactive. Click on the headers to sort the data.

In Situ Spectroscopic Monitoring of this compound Reaction Dynamics and Phase Transitions

In situ spectroscopic techniques are crucial for observing chemical reactions and physical transformations as they happen, providing real-time information on reaction pathways, intermediates, and phase changes. frontiersin.orgnih.gov This is particularly important for understanding the dynamic behavior of this compound in various processes.

In situ Raman spectroscopy has been employed to study the thermal dissociation of molten potassium this compound (KHSO₄). nih.gov By monitoring the Raman spectra at different temperatures, the equilibrium 2HSO₄⁻(l) ⇌ S₂O₇²⁻(l) + H₂O(g) can be followed, and thermodynamic data such as the enthalpy of the reaction can be determined. nih.gov In the context of materials science and electrochemistry, in situ techniques like Fourier Transform Infrared (FTIR) spectroscopy and electrical transport spectroscopy (ETS) can monitor ion absorption/desorption dynamics and surface interactions involving sulfate and bisulfate ions at electrode interfaces. acs.orgresearchgate.net For environmental applications, in situ monitoring of sulfate as a reaction byproduct can be used to track the progress of chemical oxidation processes for groundwater remediation. clu-in.orgepa.gov The development of operando spectroscopy, which combines in situ spectroscopic measurements with simultaneous activity or property measurements, provides an even more powerful tool for understanding the structure-function relationships in real-time. mdpi.com

Elucidation of Hydrogen Sulfate Reaction Mechanisms and Chemical Reactivity

Proton Transfer Pathways Involving the Hydrogen Sulfate (B86663) Anion

The hydrogen sulfate anion is a crucial participant in proton transfer reactions, a fundamental process in chemistry. Its ability to donate a proton is central to its acidic nature, while the sulfate dianion (SO₄²⁻) can act as a proton acceptor. The dynamics of this proton transfer are often mediated by hydrogen bonding.

Detailed research, including computational studies, has shed light on these pathways. In anion-receptor complexes, the this compound anion can form strong hydrogen bonds (H-bonds). nih.gov Theoretical studies have shown that in certain complexes, a proton can be transferred from the this compound anion to a receptor's basic site, such as a bridgehead nitrogen atom. nih.gov This transfer creates an additional binding site (NH⁺), resulting in a more stable complex held together by an increased number of hydrogen bonds. nih.gov

The process is not always straightforward. In some systems, the proton transfer is proposed to occur within H-bonded complexes, where the presence of a second this compound anion may be required to enhance the acidity of the first, facilitating the transfer. researchgate.net This phenomenon, termed 'intra-supramolecular' proton transfer, highlights the complex interplay of multiple species in solution. researchgate.net The environment also plays a critical role; proton transfer can occur in both aprotic and aqueous media. researchgate.net The formation of proton-bound dimers, such as between this compound and formate, represents an archetypal ionic hydrogen-bonding complex where the location and translocation of the bridging proton are of central importance. mpg.de In protein environments, proton transfer reactions are essential for biological functions and occur along networks of polar or charged residues, where the relative proton affinities (pKa values) of the donor and acceptor are critical. royalsocietypublishing.org

Complex Formation Kinetics and Mechanisms with Transition Metal Cations (e.g., Palladium(II))

The this compound anion can act as a ligand, forming complexes with transition metal cations. The study of these complexation reactions, particularly their kinetics and mechanisms, is vital for applications in areas like hydrometallurgy and catalysis.

Spectrophotometric studies have been employed to investigate the equilibria, kinetics, and mechanisms of complex formation between this compound/sulfate and tetraaquapalladium(II), [Pd(H₂O)₄]²⁺. publish.csiro.aubibliotekanauki.plresearchgate.net These studies indicate the formation of inner-sphere complexes, specifically [Pd(H₂O)₃HSO₄]⁺ and [Pd(H₂O)₃SO₄]. researchgate.net

The kinetics of the reversible complex formation are rapid and follow a first-order dependence on both the palladium complex and the total sulfate concentration. researchgate.netmdpi.com The mechanism is interpreted through parallel and reversible reactions involving both the this compound (HSO₄⁻) and sulfate (SO₄²⁻) ions with the aquated palladium(II) ion. researchgate.net The nucleophilicity of HSO₄⁻ as an oxygen-donor ligand towards the d-orbitals of Pd(II) drives this fast complex formation, with the rate being dependent on the sulfuric acid concentration. researchgate.netmdpi.com

The stability of these palladium-hydrogen sulfate complexes is moderate compared to complexes formed with other anions, which can be leveraged for selective metal extraction processes. mdpi.com

Table 1: Comparison of Stability Constants for Palladium(II) Complexes with Various Anions

| Anion | Complex | Stability Constant (log K₁) |

| This compound (HSO₄⁻) | [Pd(H₂O)₃HSO₄]⁺ | ~ -0.15 |

| Sulfate (SO₄²⁻) | [Pd(H₂O)₃SO₄] | ~ 1.28 |

| Chloride (Cl⁻) | [PdCl₄]²⁻ | 11.3 |

| Bromide (Br⁻) | [PdBr₄]²⁻ | 13.5 |

| Thiocyanate (SCN⁻) | [Pd(SCN)₄]²⁻ | 27.2 |

Note: Stability constants can vary with experimental conditions such as ionic strength and temperature. The values are indicative of the relative complex stability. Source: researchgate.netmdpi.com

Catalytic Reactivity of this compound and Its Derivatives

This compound and its organic and inorganic derivatives are highly effective catalysts in a wide array of chemical reactions. Their catalytic activity stems from their Brønsted acidity, which can be tuned by modifying their chemical structure or by immobilizing them on solid supports.

In certain reactions, particularly the electrophilic addition of sulfuric acid to alkenes, alkyl hydrogen sulfates are formed as key reaction intermediates. studymind.co.ukchemrevise.org This reaction proceeds via the protonation of the alkene double bond by concentrated sulfuric acid, which acts as the electrophile. This step generates a carbocation intermediate. chemrevise.org

The carbocation is then trapped by the nucleophilic this compound anion, forming an alkyl this compound. If the initial alkene is unsymmetrical, the reaction follows Markovnikov's rule, where the proton adds to the carbon atom with the greater number of hydrogen atoms, leading to the formation of the more stable carbocation intermediate. studymind.co.uk The resulting alkyl this compound can be subsequently hydrolyzed by warming with water to produce an alcohol, regenerating the sulfuric acid catalyst. studymind.co.ukchemrevise.org

Reaction Scheme: Formation of an Alkyl this compound Intermediate CH₃-CH=CH₂ + H₂SO₄ → CH₃-CH(OSO₃H)-CH₃ (Propene reacts with sulfuric acid to form the intermediate 2-propyl this compound)

Organo-hydrogen sulfate compounds, particularly protic acidic ionic liquids, have emerged as efficient and green homogeneous catalysts. scielo.org.mxwikipedia.org These compounds are salts in which the cation is a large organic molecule and the anion is this compound. They often exist as liquids at or near room temperature and offer advantages like low vapor pressure, thermal stability, and recyclability. scielo.org.mxsharif.edu

Examples include triethylammonium (B8662869) this compound ([Et₃NH]HSO₄) and pyrazinium di(this compound) {Py(HSO₄)₂}. scielo.org.mxajol.info These catalysts have been successfully used to promote multi-component reactions under solvent-free conditions, such as the synthesis of various heterocyclic compounds like 1-((benzo[d]thiazol-2-ylamino)(aryl)-methyl)naphthalen-2-ol derivatives and 12-aryl-8,9,10,12-tetrahydrobenzo[α]-xanthen-11-ones. scielo.org.mxsharif.eduajol.info The catalytic cycle typically involves the protonation of a substrate by the this compound anion, which activates it for subsequent reaction steps. The catalyst is regenerated at the end of the cycle, allowing for its reuse. scielo.org.mx

To combine the advantages of homogeneous catalysis (high efficiency, mild conditions) with the benefits of heterogeneous catalysis (easy separation and recovery), this compound salts can be immobilized on solid supports. researchgate.net Silica (B1680970) gel is a common support material due to its high surface area and mechanical stability.

Catalysts such as sulfuric acid immobilized on silica (H₂SO₄-SiO₂) and silica-supported sodium this compound (NaHSO₄·SiO₂) have been developed. researchgate.netscirp.orgmdpi.com These solid acid catalysts are highly efficient, reusable, and environmentally benign. They have been successfully applied in a variety of organic transformations, including the synthesis of 2,4,5-triaryl-1H-imidazoles, α-amino phosphonates, and 4(3H)-quinazolinones. researchgate.netscirp.org The reactions often proceed under solvent-free conditions with high yields and short reaction times. researchgate.netscirp.org The catalyst can be easily separated from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. researchgate.net

Brønsted acidic ionic liquids (BAILs) featuring the this compound anion are versatile catalysts in organic synthesis, often acting as both the solvent and the catalyst. ajol.infoscirp.org Their tunable acidity and unique solvent properties have led to their application in a wide range of reactions.

These ionic liquids, such as 1-butyl-3-methylimidazolium this compound ([bmim]HSO₄) and N-methyl-2-pyrrolidone this compound ([NMP]HSO₄), have been employed in reactions like Friedel-Crafts alkylations, the synthesis of dihydropyrano[c]chromenes, pyrano[2,3-c]pyrazoles, and 1-amidoalkyl-2-naphthols. scirp.orgresearchgate.net Immobilizing these ionic liquids on supports like silica creates powerful heterogeneous catalysts. scirp.orgnih.govrsc.org For instance, silica-grafted N-propyl-imidazolium this compound ([Sipim]HSO₄) and 1-methyl imidazolium (B1220033) this compound immobilized on silica ([HMIM]HSO₄@silica) have been used for multi-component condensations and the isomerization of n-heptane, a key reaction in petroleum refining. scirp.orgnih.govrsc.org

Table 2: Examples of Organic Syntheses Catalyzed by this compound Ionic Liquids

| Catalyst | Reaction Type | Substrates | Conditions | Yield | Source |

| [Et₃NH]HSO₄ | Three-component condensation | Aromatic aldehydes, 2-aminobenzothiazole, β-naphthol | 80 °C, solvent-free | 95% | ajol.info |

| Py(HSO₄)₂ | Multi-component condensation | Dimedone, aromatic aldehydes, β-naphthol | 85-90 °C, solvent-free | 90-96% | scielo.org.mx |

| [Sipim]HSO₄ | Three-component condensation | Aromatic aldehydes, malononitrile, 4-hydroxycoumarin | 100 °C, solvent-free | 95% | scirp.org |

| [NMP]HSO₄ | Three-component condensation | 2-naphthol, benzaldehyde, acetamide | 120 °C, solvent-free | 98% | researchgate.net |

| [HMIM]HSO₄@silica | Isomerization | n-heptane | Room Temperature | High Conversion | nih.govrsc.org |

Heterogeneous Catalysis Mediated by Immobilized this compound Salts

in Sulfate-Radical-Based Advanced Oxidation Processes

Advanced oxidation processes (AOPs) that utilize sulfate radicals (SO₄•⁻) have become a significant area of research for the degradation of persistent organic pollutants in water and wastewater. magtech.com.cn These processes are valued for their high efficiency and adaptability. magtech.com.cnnih.gov The sulfate radical possesses a high redox potential, a longer half-life compared to the hydroxyl radical (•OH), and effectiveness over a broad pH range. magtech.com.cnnih.gov The generation of these highly reactive sulfate radicals is primarily achieved through the activation of precursors such as peroxydisulfate (B1198043) (PDS, S₂O₈²⁻) and peroxymonosulfate (B1194676) (PMS, HSO₅⁻). magtech.com.cnfrontiersin.org The activation of PDS and PMS can be initiated through various methods, including thermal, ultraviolet (UV) radiation, and transition metal catalysis. magtech.com.cnfrontiersin.org The role of this compound (HSO₄⁻) in these processes is multifaceted, primarily influencing the reaction environment's pH, which in turn affects the generation of sulfate radicals and their subsequent reactions with organic pollutants.

Mechanisms of Sulfate Radical Generation from Peroxydisulfate and Permonosulfate

The generation of sulfate radicals from PDS and PMS involves the cleavage of the peroxide (O-O) bond within their structures. mdpi.com This can be achieved through the input of energy (e.g., heat or UV light) or by electron transfer from an activator.

The activation of peroxydisulfate (S₂O₈²⁻) to form sulfate radicals can be represented by the following general reactions:

Thermal Activation: Heat provides the necessary energy to break the O-O bond, producing two sulfate radicals. evonik.com S₂O₈²⁻ + heat → 2SO₄•⁻

UV Activation: UV radiation can also induce the homolytic cleavage of the peroxide bond. rsc.org S₂O₈²⁻ + hν → 2SO₄•⁻

Transition Metal Activation: Transition metals, such as ferrous iron (Fe²⁺), can activate PDS through a redox reaction, generating a sulfate radical and a sulfate ion. redox-tech.com S₂O₈²⁻ + Fe²⁺ → SO₄•⁻ + SO₄²⁻ + Fe³⁺

Peroxymonosulfate (HSO₅⁻) , which is commonly available as a triple salt that includes potassium this compound (KHSO₄), can also be activated to produce sulfate radicals. frontiersin.orgfrontiersin.org Due to its asymmetric structure, the activation of PMS can yield both sulfate and hydroxyl radicals. acs.org

Thermal and UV Activation: Similar to PDS, energy input can cleave the O-O bond in PMS. evonik.com HSO₅⁻ + heat/hν → SO₄•⁻ + •OH

Transition Metal Activation: Transition metals can also activate PMS. For instance, cobalt (Co²⁺) is a well-known activator. researchgate.net HSO₅⁻ + Co²⁺ → SO₄•⁻ + OH⁻ + Co³⁺

The presence of This compound primarily influences the pH of the solution. Acidic conditions, which can be established or enhanced by the presence of HSO₄⁻, are generally favorable for the dominance of sulfate radicals over other reactive species. rsc.orgmdpi.com In acidic media, the concentration of H⁺ ions is high, which can affect the surface charge of catalysts and the speciation of pollutants. mdpi.com While direct catalytic cycles involving the HSO₄⁻ ion are not extensively documented, its role in maintaining an acidic environment is crucial for optimizing the efficiency of sulfate radical generation, particularly in systems where competing reactions at higher pH values might consume the radicals or their precursors less effectively. rsc.orgiwaponline.com For instance, at a higher pH, sulfate radicals can be converted to hydroxyl radicals, which have different reactivity patterns. iwaponline.com

SO₄•⁻ + H₂O → SO₄²⁻ + •OH + H⁺ SO₄•⁻ + OH⁻ → SO₄²⁻ + •OH

The hydrolysis of persulfate under certain conditions can also produce this compound. For example, the acid-catalyzed hydrolysis of peroxydisulfate can yield peroxymonosulfate and this compound. evonik.com

S₂O₈²⁻ + H₂O --(H⁺)--> HSO₄⁻ + HSO₅⁻

Furthermore, the decomposition of persulfate can be affected by the acidification of the aqueous medium, a process to which the produced HSO₄⁻ contributes. researchgate.net

Oxidative Degradation Mechanisms of Organic Pollutants Induced by Sulfate Radicals

Once generated, sulfate radicals are powerful oxidizing agents that can degrade a wide variety of organic pollutants. The degradation process typically proceeds through one of three primary mechanisms: electron transfer, hydrogen abstraction, or addition to unsaturated bonds. magtech.com.cnufz.de

Electron Transfer: This is a dominant mechanism for the degradation of electron-rich organic compounds, such as aromatic compounds. The sulfate radical accepts an electron from the organic pollutant, forming a radical cation that is susceptible to further reaction, often leading to hydroxylation of the aromatic ring. ufz.de SO₄•⁻ + Organic Pollutant → SO₄²⁻ + [Organic Pollutant]•⁺

Hydrogen Abstraction: For saturated organic compounds like alkanes and alcohols, the primary degradation pathway is often the abstraction of a hydrogen atom by the sulfate radical. This creates an organic radical that can then undergo further oxidation. ufz.de SO₄•⁻ + R-H → HSO₄⁻ + R•

Addition to Double or Triple Bonds: Sulfate radicals can add to the π-systems of unsaturated compounds, such as alkenes, forming a radical adduct that is subsequently oxidized. ufz.de

The efficiency and predominant pathway of degradation are influenced by the structure of the organic pollutant and the reaction conditions, including pH. The presence of this compound, by contributing to an acidic environment, can influence the speciation of the organic pollutant (e.g., protonation state), which in turn can affect its reactivity towards sulfate radicals. mdpi.comiwaponline.com For example, the degradation of some pollutants is more efficient in acidic conditions where sulfate radicals are the dominant reactive species. iwaponline.com

Computational and Theoretical Investigations of Hydrogen Sulfate Chemistry

Quantum Chemical Characterization of Hydrogen Sulfate (B86663) Structure and Stability

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of the hydrogen sulfate anion and its interactions with other molecules. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are pivotal in this regard.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely employed to study the molecular geometry and electronic properties of the this compound anion (HSO₄⁻). researchgate.netrsc.orgiosrjournals.orguobaghdad.edu.iq DFT calculations can accurately predict bond lengths, bond angles, and vibrational frequencies, which are crucial for understanding the ion's structure.

Key electronic properties that can be determined using DFT include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. iosrjournals.org A smaller gap generally implies higher reactivity. Furthermore, DFT can be used to calculate the molecular electrostatic potential (MEP), which maps the charge distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. iosrjournals.org

Recent studies have utilized DFT to investigate the thermal properties of alkylammonium hydrogen sulfates, correlating quantum chemical descriptors with experimental decomposition and melting temperatures. acs.orgnih.gov These models help in understanding how the microstructure of these ionic liquids influences their macroscopic properties and can guide the synthesis of new materials. acs.orgnih.gov

Ab initio calculations, which are based on first principles of quantum mechanics without the use of experimental data, are essential for determining the thermochemical parameters of this compound-containing clusters. scispace.comnih.gov These calculations provide accurate values for properties such as binding energies, enthalpies, and Gibbs free energies of formation for clusters of this compound with molecules like water and ammonia (B1221849). scispace.comnih.govacs.org

The formation of hydrates and other clusters involving this compound is a key area of atmospheric and industrial chemistry. Ab initio methods, such as Møller-Plesset perturbation theory (MP2 and MP4) and coupled-cluster theory (CCSD(T)), are used to explore the potential energy surfaces of these clusters and identify their most stable structures. scispace.comacs.orgborenv.net

Research has shown that the this compound ion hydrates much more strongly than the neutral sulfuric acid molecule. researchgate.net The calculated Gibbs free energies of hydration can be used to predict hydrate (B1144303) distributions under various relative humidity conditions. researchgate.net For instance, studies have investigated the structures and thermochemical parameters for clusters like HSO₄⁻•(H₂O)n and HSO₄⁻•NH₃•(H₂O)m. borenv.netresearchgate.net These calculations reveal that the presence of species like ammonia can significantly stabilize this compound clusters through strong hydrogen bonding. researchgate.net

Table 1: Calculated Thermochemical Parameters for this compound Cluster Formation This table presents a selection of calculated thermochemical parameters for the formation of this compound-containing clusters from various studies. The values highlight the stability of these clusters.

| Reaction | Method | ΔE (kcal/mol) | ΔH (kcal/mol) | ΔG (298K) (kcal/mol) | Reference |

| H₂SO₄ + H₂O ↔ H₂SO₄·H₂O | B3LYP/aug-cc-pV(T+d)Z (CP corrected) | - | - | ~2 | acs.org |

| HSO₄⁻ + H₂O ↔ HSO₄⁻·H₂O | MP2/aug-cc-pV(D+d)Z | -13 | - | - | researchgate.net |

| HSO₄⁻ + H₂SO₄ ↔ HSO₄⁻·H₂SO₄ | - | ~-39 | - | - | researchgate.net |

Note: The values presented are illustrative and depend on the specific computational methods and basis sets used in the respective studies. "CP corrected" refers to counterpoise correction for basis set superposition error.

Density Functional Theory (DFT) Studies on HSO₄⁻ Molecular Geometry and Electronic Properties

Modeling of this compound Adsorption and Interfacial Phenomena

The behavior of this compound at interfaces, particularly at electrode-electrolyte interfaces, is crucial in fields like electrochemistry and catalysis. Computational models provide a molecular-level understanding of these complex processes.

The Computational Hydrogen Electrode (CHE) model is a powerful theoretical tool used in conjunction with DFT to study electrochemical interfaces. frontiersin.orgnih.govuni-ulm.de It allows for the calculation of the Gibbs free energy of adsorption of species on an electrode surface as a function of the electrode potential. frontiersin.orgresearchgate.net This is achieved by relating the chemical potential of an electron to that of a proton-electron pair in the form of gaseous hydrogen. frontiersin.orgnih.gov

Grand-canonical approaches, often used with the CHE model, enable the simulation of an electrochemical system in equilibrium with reservoirs of ions and solvent molecules. frontiersin.orgnih.govuni-ulm.de This allows for the determination of the stable surface structures and adsorbate coverages under varying conditions of electrode potential and pH. frontiersin.orgnih.gov These methods have been successfully applied to study the adsorption of this compound on various metal surfaces, such as platinum (Pt) and gold (Au). frontiersin.orgnih.govuni-ulm.de

The electrochemical interface is often a crowded environment where multiple species compete for adsorption sites. Computational simulations are vital for understanding the co-adsorption of this compound with other ions and molecules, such as hydrogen, hydroxyl, and other anions. frontiersin.orgnih.govrsc.orgrsc.org

Periodic DFT calculations have been used to construct phase diagrams that show the most stable co-adsorption structures as a function of electrode potential and pH. frontiersin.orgnih.govresearchgate.net These studies have demonstrated the importance of including solvent effects, often through a combination of explicit and implicit solvent models, to accurately describe the stability of adsorbate layers. frontiersin.orgnih.gov For instance, the co-adsorption of water molecules can significantly stabilize rows of adsorbed this compound through hydrogen bonding. frontiersin.orgresearchgate.net

Table 2: Adsorption Energies of this compound and Related Species on Metal Surfaces This table provides examples of calculated adsorption energies for this compound and other relevant species on different metal surfaces, illustrating the strength of their interaction with the surface.

| Adsorbate | Surface | Adsorption Energy (eV) | Computational Method | Reference |

| SO₄ | Au(111) | -2.48 | DFT | frontiersin.orgnih.gov |

| HSO₄ | FeN₄@G | -0.02 (Grand Canonical) | DFT (GCE) | nrel.gov |

| HSO₄ | Pt(111) | Varies with potential | DFT (CHE) | frontiersin.orgnih.gov |

Note: Adsorption energies are highly dependent on the coverage, co-adsorbates, and the specific computational model employed.

Computational Hydrogen Electrode (CHE) and Grand-Canonical Approaches for Electrode/Electrolyte Interfaces

Molecular Dynamics Simulations of this compound in Condensed Phases

Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of this compound in liquids and at interfaces. By solving Newton's equations of motion for a system of atoms and molecules, MD can track the trajectories of individual particles over time, revealing information about structure, dynamics, and transport properties. osti.govtandfonline.comresearchgate.net

MD simulations have been used to study the structure of sulfuric acid-water clusters, where this compound is formed through proton transfer. borenv.net These simulations show that in such clusters, the this compound ions tend to be located in the interior, while hydronium ions are often found at the surface. borenv.netacs.org The simulations also highlight the extensive hydrogen bonding network that governs the structure and stability of these clusters. acs.org

In the context of liquid-vapor interfaces, MD simulations have been employed to investigate the adsorption and orientation of hydrogen sulfide (B99878) at the water surface. tandfonline.com While not directly studying this compound, these studies provide insights into the interfacial behavior of related sulfur compounds. For bulk liquids, MD simulations can predict properties like density and self-diffusion coefficients for systems containing hydrogen sulfide, which can be a precursor or a related species to this compound in certain environments. osti.gov

The development of accurate force fields, which describe the potential energy of the system as a function of atomic positions, is crucial for the reliability of MD simulations. osti.govresearchgate.net These force fields are often parameterized using data from high-level quantum chemical calculations and experimental results. researchgate.net

Theoretical Prediction of Dissociation Constants and Speciation Profiles

Computational chemistry provides powerful tools for investigating the fundamental properties of chemical species, including the dissociation of this compound (HSO₄⁻). Theoretical methods are employed to predict the acid dissociation constant (pKa), a key parameter that governs the speciation of sulfur compounds in aqueous solutions. These predictions are crucial for validating theoretical models and understanding chemical behavior at a molecular level.

Theoretical Determination of pKa

The theoretical calculation of pKa values for acids in solution is a complex task that relies on quantum mechanical methods. nih.gov Ab initio procedures, which are based on first principles, and Density Functional Theory (DFT) are common approaches. nih.gov These methods are typically used within a thermodynamic cycle that breaks down the dissociation process into more easily calculable steps. The cycle involves calculating the gas-phase acidity and the solvation free energies of the acid and its conjugate base. nih.gov

The dissociation of this compound is the second dissociation step of sulfuric acid:

HSO₄⁻(aq) ⇌ SO₄²⁻(aq) + H⁺(aq)

The equilibrium constant for this reaction is Ka, and its negative logarithm is the pKa. libretexts.org While the first dissociation of sulfuric acid (H₂SO₄) is strong, this compound is a weak acid with an experimentally determined pKa of approximately 1.99. libretexts.orgosu.edu Computational studies aim to reproduce this value, which serves as a benchmark for the accuracy of the theoretical models. nih.gov Methods like ab initio molecular dynamics and continuum solvation models (such as D-PCM or IEF-PCM) are used to calculate the free energy changes associated with the reaction. nih.govmdpi.com The accuracy of these predictions depends heavily on the level of theory, the basis set used, and the model chosen to represent the solvent. nih.gov

Molecular dynamics simulations also offer insights into the structural aspects of dissociation. For instance, studies have predicted significant changes in geometry between the this compound anion (HSO₄⁻) and the resulting sulfate dianion (SO₄²⁻) upon dissociation. researchgate.net

| Parameter | Value/Focus | Methodology | Reference |

|---|---|---|---|

| Experimental pKa | ~1.99 | Various experimental techniques | libretexts.org |

| Theoretical Goal | Reproduce the experimental pKa | Ab initio calculations, DFT, thermodynamic cycles, continuum solvation models | nih.govnih.gov |

| Molecular Insight | Investigate geometry and solvation changes upon dissociation | Molecular dynamics (MD) simulations, quantum chemical calculations | researchgate.netborenv.net |

Speciation Profiles from Dissociation Constants

The dissociation constant is fundamental to determining the speciation profile of an acid, which illustrates the relative concentration of the acid and its conjugate base as a function of pH. wikipedia.org Once the pKa is known (either from experiment or theoretical prediction), the Henderson-Hasselbalch equation can be used to calculate the distribution of this compound (HSO₄⁻) and sulfate (SO₄²⁻).

The speciation profile is critical for understanding the chemical reactivity, transport, and environmental impact of sulfur species under different pH conditions. For this compound, with a pKa of ~1.99, the speciation changes significantly around this pH value.

At a pH well below 1.99, the dominant species is HSO₄⁻.

At a pH equal to 1.99, the concentrations of HSO₄⁻ and SO₄²⁻ are equal.

At a pH well above 1.99, the dominant species is SO₄²⁻.

The following interactive table demonstrates the speciation profile for the this compound/sulfate equilibrium based on its experimental pKa. Theoretical models strive to generate data that would result in a similar profile.

| pH | % HSO₄⁻ (aq) | % SO₄²⁻ (aq) |

|---|---|---|

| 0.0 | 99.0% | 1.0% |

| 1.0 | 90.8% | 9.2% |

| 1.5 | 75.9% | 24.1% |

| 1.99 | 50.0% | 50.0% |

| 2.5 | 24.1% | 75.9% |

| 3.0 | 9.2% | 90.8% |

| 4.0 | 1.0% | 99.0% |

Hydrogen Sulfate S Role in Atmospheric and Environmental Chemistry

Formation and Stability of Atmospheric Pre-nucleation Clusters Involving the Bisulfate Ion

The initial stages of new atmospheric particle formation, a process known as nucleation, are crucial for understanding aerosol and cloud formation. The bisulfate ion (HSO₄⁻) is a key player in this process, participating in the formation of stable pre-nucleation clusters. iccas.ac.cnnih.gov These clusters are nanoscale assemblies of molecules that act as seeds for larger aerosol particles.

Research has shown that the bisulfate ion strongly binds with water molecules, forming hydrated clusters. acs.orgresearchgate.net The formation of these bisulfate-water clusters is thermodynamically favorable under tropospheric conditions. acs.orgresearchgate.net Water binds more strongly to the bisulfate anion than to neutral sulfuric acid, highlighting the ion's importance in atmospheric hydration processes. acs.org

Furthermore, the presence of other atmospheric trace gases, such as ammonia (B1221849) and organic acids, can significantly enhance the stability of these pre-nucleation clusters. iccas.ac.cnacs.org Organic acids, in particular, have been shown to have a significant thermodynamic advantage in promoting the formation and growth of bisulfate clusters. iccas.ac.cn This is due to the formation of strong hydrogen bonds between the organic acid and the bisulfate ion. iccas.ac.cn The interaction between sulfuric acid, a primary source of bisulfate, and bases like ammonia leads to proton transfer and the formation of stable salt bridges within the clusters. acs.org

The stability of these clusters is a critical factor in determining the rate of new particle formation. The table below, based on computational chemistry studies, illustrates the enhanced stability of bisulfate clusters when organic acids are involved.

| Cluster Composition | Binding Energy (kcal/mol) |

| HSO₄⁻ • H₂O | ~13 |

| HSO₄⁻ • Organic Acid | ~39 |

| This table displays illustrative binding energies to demonstrate the relative stability of bisulfate clusters with water versus an organic acid. Actual values can vary depending on the specific organic acid and environmental conditions. |

These findings underscore the critical role of the bisulfate ion in the initial steps of atmospheric aerosol formation, a process with significant implications for climate and air quality. nih.gov

Contribution of Hydrogen Sulfate (B86663) to Atmospheric Aerosol Composition and Acidity

Hydrogen sulfate is a major component of atmospheric aerosols, particularly fine particulate matter (PM2.5), and plays a pivotal role in determining their acidity. ca.gov Atmospheric aerosols are complex mixtures of solid and liquid particles suspended in the air, and their chemical composition can have significant impacts on human health and the environment.

The formation of this compound in the atmosphere primarily occurs through the oxidation of sulfur dioxide (SO₂), which is emitted from both natural and anthropogenic sources. ca.govbibliotekanauki.pl This oxidation can happen in the gas phase or, more significantly, in the aqueous phase within cloud and aerosol water. nih.gov In the aqueous phase, dissolved SO₂ is oxidized by species like hydrogen peroxide (H₂O₂), ozone (O₃), and transition metal ions to form sulfuric acid (H₂SO₄). nih.govacs.org Sulfuric acid is a strong acid that readily dissociates in water to form hydrogen ions (H⁺) and bisulfate ions (HSO₄⁻).

The presence of bisulfate, along with sulfate (SO₄²⁻), directly contributes to the acidity of atmospheric aerosols. acs.org The acidity of an aerosol particle is a critical property that influences a wide range of atmospheric processes, including:

Secondary Organic Aerosol (SOA) Formation: Acidic aerosols can catalyze the formation of SOA from volatile organic compounds. copernicus.org

Nutrient Deposition: The deposition of acidic aerosols can lead to the acidification of soil and water bodies, affecting ecosystems. ca.gov

Material Damage: Acid rain, which is formed from acidic aerosols, can damage buildings and other materials. ca.gov

The following table provides a simplified representation of the key chemical species involved in determining aerosol acidity.

| Chemical Species | Formula | Role in Aerosol Acidity |

| Sulfuric Acid | H₂SO₄ | Primary source of acidity |

| This compound (Bisulfate) | HSO₄⁻ | Contributes to acidity |

| Sulfate | SO₄²⁻ | Product of neutralization |

| Ammonium (B1175870) | NH₄⁺ | Neutralizing agent |

Biogeochemical Cycling of Sulfur with Relevance to this compound Intermediates

The biogeochemical cycling of sulfur is a fundamental process that moves sulfur through the Earth's lithosphere, hydrosphere, atmosphere, and biosphere. This compound and other sulfur compounds with intermediate oxidation states are crucial, albeit often short-lived, players in this complex cycle. geoscienceworld.orgmpi-bremen.de

The sulfur cycle involves a series of oxidation and reduction reactions that transform sulfur between its most oxidized state, sulfate (SO₄²⁻, oxidation state +6), and its most reduced state, hydrogen sulfide (B99878) (H₂S, oxidation state -2). uomustansiriyah.edu.iqwikipedia.org A key process in this cycle is the microbial reduction of sulfate to sulfide, which is carried out by sulfate-reducing bacteria in anaerobic environments. geoscienceworld.org

The re-oxidation of sulfide back to sulfate often proceeds through a series of intermediate sulfur species, including elemental sulfur (S⁰), polysulfides (Sₙ²⁻), thiosulfate (B1220275) (S₂O₃²⁻), and sulfite (B76179) (SO₃²⁻). researchgate.net While this compound itself is at a high oxidation state, its formation and consumption are intrinsically linked to the dynamics of these intermediates. For instance, the oxidation of many of these intermediate sulfur compounds ultimately leads to the formation of sulfate, which in acidic or neutral aqueous environments exists in equilibrium with this compound. wikipedia.org

These sulfur intermediates are often present in low concentrations due to their rapid production and consumption by microorganisms. geoscienceworld.org They can serve as both electron donors and acceptors for various microbial metabolic processes. researchgate.net The study of these "cryptic" intermediates is revealing new insights into the interconnectedness of the sulfur cycle with other major biogeochemical cycles, such as those of carbon, nitrogen, and metals. geoscienceworld.orgmpi-bremen.de

The table below summarizes the key transformations and the role of intermediate species in the sulfur cycle.

| Process | Transformation | Key Intermediate Species |

| Sulfate Reduction | SO₄²⁻ → H₂S | - |

| Sulfide Oxidation | H₂S → SO₄²⁻ | S⁰, Sₙ²⁻, S₂O₃²⁻, SO₃²⁻ |

| Disproportionation | S₂O₃²⁻ → SO₄²⁻ + H₂S | - |

Advanced Oxidation Processes Utilizing Sulfate Radicals for Environmental Remediation

Advanced oxidation processes (AOPs) are a set of powerful chemical treatment methods used for the remediation of contaminated water and soil. rsc.org AOPs are characterized by the in-situ generation of highly reactive chemical species, known as radicals, which can break down a wide range of persistent and toxic organic pollutants. rsc.orgrsc.org

One of the most promising classes of AOPs involves the use of sulfate radicals (SO₄•⁻). researchgate.net Sulfate radicals are highly potent oxidizing agents with several advantages over the more traditionally used hydroxyl radicals (•OH), including a higher oxidation potential and a longer half-life in aqueous solution. rsc.orgresearchgate.net

Sulfate radicals are typically generated through the activation of persulfate salts, such as peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS). rsc.orgresearchgate.net This activation can be achieved through various methods, including:

Heat

Ultraviolet (UV) light

Transition metals (e.g., iron, cobalt) rsc.orgrsc.org

Alkaline conditions

Carbon-based materials rsc.org

Once generated, sulfate radicals can effectively degrade a broad spectrum of organic contaminants, making them valuable for applications in:

Water purification rsc.org

Soil remediation rsc.org

Disinfection rsc.org

Sludge dewatering rsc.org

The following table compares the properties of sulfate and hydroxyl radicals.

| Property | Sulfate Radical (SO₄•⁻) | Hydroxyl Radical (•OH) |

| Oxidation Potential | 2.5 - 3.1 V | 1.8 - 2.7 V |

| Half-life | 30 - 40 µs | < 1 µs |

| Effective pH Range | Wide (2-8) | Narrower |

| Data sourced from multiple references. rsc.orgmdpi.com |

The versatility and effectiveness of sulfate radical-based AOPs have made them a subject of intense research and development for tackling challenging environmental contamination problems. researchgate.netmdpi.com

This compound in Water Treatment for Specific Contaminant Removal

Beyond its role in AOPs, this compound and related sulfur compounds are utilized in various water treatment processes for the removal of specific contaminants, most notably hydrogen sulfide (H₂S). uga.eduuga.edu Hydrogen sulfide is a common water contaminant that imparts a foul "rotten egg" odor and can cause corrosion of plumbing materials. uga.eduuga.edu

Several treatment methods for hydrogen sulfide removal involve its oxidation to less harmful and odorless sulfur compounds, such as sulfate. tamu.edu In these processes, this compound is not typically the primary treatment agent but rather a product of the oxidation of reduced sulfur species.

Common treatment options for hydrogen sulfide removal that involve the transformation of sulfur species include:

Chemical Oxidation: Oxidizing chemicals like chlorine or potassium permanganate (B83412) can be used to convert hydrogen sulfide to elemental sulfur or sulfate. uga.edutamu.edu The addition of chlorine, for instance, rapidly oxidizes sulfide, hydrogen sulfide, and bisulfide. uga.edu

Aeration: Introducing air into the water can oxidize hydrogen sulfide to sulfate. tamu.edu This process is often used in municipal water treatment systems. tamu.edu

Manganese Greensand Filtration: This method uses a special filter medium coated with manganese dioxide, which oxidizes hydrogen sulfide to sulfate. tamu.edu

In some instances, activated carbon filters can be used to remove low concentrations of hydrogen sulfide. tamu.edune.gov

The following table summarizes common treatment options for hydrogen sulfide in water.

| Treatment Method | Principle of Removal | Target H₂S Concentration |

| Activated Carbon Filtration | Adsorption | < 0.3 ppm uga.edu |

| Aeration | Oxidation to sulfate | Moderate levels |

| Chemical Oxidation (e.g., Chlorination) | Oxidation to sulfur/sulfate | Medium to high levels uga.edu |

| Manganese Greensand Filtration | Oxidation to sulfate | Low to moderate levels |

| This table provides a general overview of treatment options. The effectiveness of each method depends on various water quality parameters. |

Applications and Industrial Significance of Hydrogen Sulfate

Utilization in Large-Scale Chemical Manufacturing Processes

Hydrogen sulfate (B86663) and its related compounds are integral to several large-scale chemical manufacturing operations. A primary application is in the production of elemental sulfur and sulfuric acid, a cornerstone of the chemical industry. nih.govgaotek.com Hydrogen sulfide (B99878) (H₂S) is a major industrial byproduct, particularly from the refining of petroleum and natural gas. nih.govburnertec.comrice.edu This recovered hydrogen sulfide is a key raw material, which can be oxidized to produce sulfur dioxide (SO₂) and subsequently converted to sulfuric acid (H₂SO₄). gaotek.comopsis.sewikipedia.org In 1995, an estimated 1.1x10⁵ metric tons of hydrogen sulfide were used for sulfuric acid production. nih.gov The Claus process is a standard industrial method for converting hydrogen sulfide into elemental sulfur, which helps reduce sulfur emissions and provides a valuable product. gaotek.comopsis.se

Another significant large-scale application involves the use of an ionic liquid, caprolactamium hydrogen sulfate, in the production of ε-caprolactam. acs.orgnih.gov This process, known as the Beckmann rearrangement of cyclohexanone (B45756) oxime, has been a major industrial technology for decades. nih.govresearchgate.net The caprolactamium this compound acts as the reaction medium, demonstrating a remarkable ability to keep the vapor pressure of dissolved sulfur trioxide low, which is crucial for safety in large-scale operations. acs.orgresearchgate.net The primary drawback of this method is the generation of large quantities of ammonium (B1175870) sulfate as a byproduct. researchgate.net

Role of this compound in the Production of Specialty Chemicals and Intermediates (e.g., Dyes)

This compound plays a vital role in the synthesis of a wide array of specialty chemicals and intermediates. oceanicpharmachem.com It serves as a versatile intermediate for producing various sulfur-containing chemicals like mercaptans and thiol compounds, which have applications in pharmaceuticals and agrochemicals. gaotek.com

A prominent example is its role in the production of sulfur dyes, which are the most-used dyes by volume for cotton due to their low cost and good wash-fastness. wikipedia.org Sulfur dyes are complex organosulfur compounds that are insoluble in water. wikipedia.orgatamanchemicals.com To be applied to fabrics, they must first be reduced and solubilized, a process often achieved using sodium sulfide or sodium hydrosulfide, which are derivatives of hydrogen sulfide. wikipedia.orgatamanchemicals.com This reduction step creates thiolates that are water-soluble and can be absorbed by cellulosic fibers. wikipedia.org However, the dyeing process can liberate hydrogen sulfide gas, which is corrosive and toxic, necessitating the use of stainless steel vessels and proper ventilation. wikipedia.orgdyestuffscn.comtiankunchemical.com The wastewater from this process also has a high sulfur content, presenting environmental challenges. dyestuffscn.comtiankunchemical.com Additionally, protic ionic liquids containing the this compound anion are being explored for methods to recover dyes from textiles. google.com

Industrial Applications of Specific this compound Derivatives (e.g., Tetradecyl this compound as Surfactant)

Specific derivatives of this compound have found significant utility in various industries, primarily due to their surfactant properties. Alkyl sulfates, which feature a long hydrophobic alkyl chain and a hydrophilic sulfate group, are effective at reducing surface tension. solubilityofthings.com

Tetradecyl this compound and its salts, such as sodium tetradecyl sulfate and potassium tetradecyl sulfate, are prime examples. solubilityofthings.comontosight.aiontosight.ai These anionic surfactants are widely used in industrial and consumer products. solubilityofthings.comsciforum.net

Key Applications of Tetradecyl this compound Derivatives:

Detergents and Cleaning Agents: Their ability to interact with both oils and water enhances the cleaning efficiency of soaps and detergents. ontosight.aiontosight.ai

Cosmetics and Personal Care Products: They are incorporated into shampoos, body washes, and lotions for their foaming and emulsifying properties. solubilityofthings.comontosight.aiontosight.aicymitquimica.com

Industrial Formulations: They are used in textile, petroleum, and cosmetic manufacturing. solubilityofthings.com Sodium tetradecyl sulfate, for instance, is used as a wetting agent in industrial applications. drugbank.com

Pharmaceuticals: These compounds can act as excipients in drug formulations to improve the solubility of active ingredients. ontosight.aiontosight.ai Sodium tetradecyl sulfate is also used as a sclerosing agent in medicine. drugbank.comncats.io

Interactive Table: Properties of Tetradecyl this compound Derivatives

| Compound Name | Chemical Formula | Key Properties | Primary Industrial Uses | Citations |

|---|---|---|---|---|

| Tetradecyl this compound | C₁₄H₃₀O₄S | Anionic surfactant, reduces surface tension, soluble in organic solvents. | Production of textiles, petroleum, and cosmetic formulations; catalyst in organic chemistry. | solubilityofthings.com |

| Sodium Tetradecyl Sulfate | C₁₄H₂₉NaO₄S | Anionic surfactant, foaming and emulsifying agent, soluble in water. | Detergents, personal care products (shampoos, soaps), pharmaceuticals (excipient, sclerosing agent), wetting agent. | ontosight.aisciforum.netcymitquimica.comdrugbank.comncats.io |

| Potassium Tetradecyl Sulfate | C₁₄H₂₉KO₄S | Anionic surfactant, emulsifying and wetting properties, soluble in water. | Pharmaceuticals (excipient), cosmetics (shampoos, lotions), detergents. | ontosight.ai |

This compound as a Component in Catalyst Systems for Industrial Processes

This compound salts have gained considerable attention as efficient, inexpensive, and environmentally friendly solid acid catalysts for various organic transformations. researchgate.neteurjchem.com These heterogeneous catalysts offer advantages such as easy handling, reusability, and simplified product separation. researchgate.netscielo.br

Potassium this compound (KHSO₄) is a versatile and highly reactive catalyst used in numerous organic preparations, often affording excellent yields and high selectivity. researchgate.neteurjchem.com It has been successfully employed in the synthesis of acylals and in one-pot multi-component reactions to create complex molecules. researchgate.net Similarly, sodium this compound (NaHSO₄) has proven to be an effective and reusable heterogeneous catalyst for synthesizing amidoalkyl naphthols under solvent-free conditions. researchgate.net

Metal hydrogen sulfates also serve as potent catalysts. Ferric this compound [Fe(HSO₄)₃] has been used for the synthesis of various xanthene derivatives, which have applications as dyes and fluorescent materials. scielo.br Cobalt this compound [Co(HSO₄)₂] has also been characterized as a new, reusable, and efficient heterogeneous catalyst for similar one-pot syntheses. researchgate.net Furthermore, N-Sulfonic acid poly(4-vinylpyridinum) this compound has been developed as a recyclable solid acid catalyst for acetylation reactions, where the this compound anion was found to be critical for enhancing reaction times and yields. cjcatal.com These catalytic systems are crucial for developing greener and more efficient industrial processes. scielo.brresearchgate.net

Interactive Table: this compound-Based Catalysts and Their Applications

| Catalyst | Type | Industrial Process / Reaction | Key Advantages | Citations |

|---|---|---|---|---|

| Potassium this compound (KHSO₄) | Solid Acid, Heterogeneous | Synthesis of acylals, multi-component reactions for indole (B1671886) derivatives. | Inexpensive, eco-friendly, highly reactive, easy to handle, reusable. | researchgate.neteurjchem.com |

| Sodium this compound (NaHSO₄) | Solid Acid, Heterogeneous | One-pot synthesis of amidoalkyl naphthols. | Reusable, efficient for green procedures (solvent-free, microwave). | researchgate.net |

| Ferric this compound (Fe(HSO₄)₃) | Solid Acid, Heterogeneous | Synthesis of dibenzo[a,j]xanthene derivatives. | Efficient, reusable, low toxicity, stable. | scielo.br |